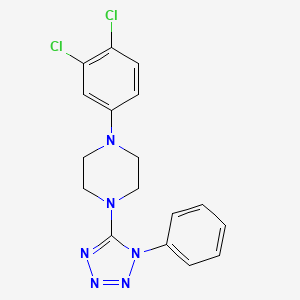

1-(3,4-dichlorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

Description

1-(3,4-Dichlorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a piperazine derivative featuring a 3,4-dichlorophenyl group at position 1 and a phenyltetrazole moiety at position 2. Piperazine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with diverse biological targets. The dichlorophenyl group enhances lipophilicity and may influence receptor binding, while the tetrazole ring acts as a bioisostere for carboxylic acids, improving metabolic stability and solubility .

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-4-(1-phenyltetrazol-5-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N6/c18-15-7-6-14(12-16(15)19)23-8-10-24(11-9-23)17-20-21-22-25(17)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVDLLVZUTWURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dichlorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine (CAS No. 339105-58-7) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular formula of the compound is C17H16Cl2N6, indicating the presence of two chlorine atoms and a piperazine ring substituted with a tetrazole moiety. The structural characteristics contribute to its biological properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that it effectively inhibited cell proliferation in various cancer cell lines including breast and colon cancer cells .

- Case Study : A study involving synthesized derivatives of piperazine reported that certain analogs exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting enhanced potency against specific tumor types .

Antibacterial and Antifungal Properties

In addition to its antitumor activity, this compound has also been evaluated for antibacterial and antifungal properties:

- Antibacterial Activity : In vitro assays revealed that the compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

- Antifungal Activity : The compound showed efficacy against various fungal strains, indicating its potential utility in treating fungal infections. The exact mechanism remains under investigation but may involve interference with fungal cell membrane integrity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

- Chlorine Substitution : The presence of chlorine atoms in the phenyl ring enhances lipophilicity and cellular uptake, which are critical for biological activity .

- Tetrazole Moiety : The tetrazole group contributes to the compound's ability to interact with biological targets, potentially enhancing its antitumor and antimicrobial properties .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine Derivatives with Tetrazole Substituents

Several compounds share the piperazine-tetrazole core but differ in substituents. For example:

- ZINC000004862266 : 1-[(2,4-dimethoxyphenyl)(1-(2-methoxyethyl)-tetrazol-5-yl)methyl]piperidine-4-carboxamide.

- ZINC000022929948 : 1-[(3,4-dimethoxyphenyl)(1-(2-phenylethyl)-tetrazol-5-yl)methyl]-4-(prop-2-en-1-yl)piperazine.

Key Differences :

Piperazine Derivatives with Aryl/Heterocyclic Modifications

A. Chlorophenyl vs. Fluorophenyl/Trifluoromethylphenyl

- Series B Compounds (e.g., BS130, BS230): Synthesized using 1-(3,4-dichlorophenyl)piperazine or 1-(m-trifluoromethylphenyl)piperazine. Yields ranged from 37–67%, with dichlorophenyl derivatives showing higher lipophilicity .

- Compound III (): 1-[3,4-dichlorophenyl]-4-[[p-isopropylphenyl][p-tolyl]methyl]piperazine demonstrated anti-inflammatory activity in rat models, suggesting dichlorophenyl’s role in enhancing efficacy compared to non-halogenated analogues .

SAR Trends :

- 3,4-Dichlorophenyl improves binding to hydrophobic pockets in enzymes or receptors compared to p-fluorophenyl or m-trifluoromethylphenyl , which may prioritize solubility over affinity .

B. Tetrazole vs. Oxadiazole/Sulfonamide

- 1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperazine (): Replacing tetrazole with oxadiazole alters hydrogen-bonding capacity.

- 1-(3,4-Dichloro-benzyl)-4-(1-ethyl-5-methyl-pyrazole-4-sulfonyl)piperazine (): Sulfonamide groups introduce strong electron-withdrawing effects, which may enhance stability but reduce membrane permeability compared to tetrazoles .

Sigma Receptor Ligands with Dichlorophenyl Motifs

Data Tables

Table 1. Comparative Analysis of Piperazine Derivatives

Q & A

Q. What are the recommended synthetic routes and purification methods for 1-(3,4-dichlorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine?

Methodological Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example:

- Nucleophilic Substitution : React 1-(3,4-dichlorophenyl)piperazine with 1-phenyl-1H-tetrazol-5-yl chloride under anhydrous conditions in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) .

- Purification : Use column chromatography (silica gel, petroleum ether/ethyl acetate gradient) followed by recrystallization from ethyl acetate or ethanol to achieve >95% purity .

Key Parameters : - Reaction temperature: 60–80°C, reflux conditions.

- Solvent optimization: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.

- Yield range: 46–90%, depending on substituent steric effects .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Characterization requires multi-technique validation:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm piperazine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.8 ppm). For tetrazole groups, observe singlet peaks near δ 8.5–9.0 ppm .

- ¹³C NMR : Identify carbonyl/heterocyclic carbons (δ 150–170 ppm) and dichlorophenyl carbons (δ 120–140 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z calculated for C₁₇H₁₄Cl₂N₆: 396.06) .

- Infrared Spectroscopy (IR) : Detect N–H stretching (3200–3400 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) due to tetrazole instability .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Analog Synthesis : Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl substituents to assess electronic effects on bioactivity .

- Biological Assays : Test analogs for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like 5-HT₂A receptors .

Key Metrics : - IC₅₀ values for receptor inhibition.

- LogP calculations to correlate lipophilicity with membrane permeability .

Q. What strategies resolve contradictions in solubility and stability data for piperazine-tetrazole hybrids?

Methodological Answer:

- Solubility Testing : Use shake-flask method in buffers (pH 1.2–7.4) to determine pH-dependent solubility. Tetrazole groups may enhance solubility in basic media .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxidative degradation pathways are common in tetrazoles .

Data Interpretation : - Conflicting solubility reports may arise from polymorphic forms. Use X-ray diffraction (XRD) to identify crystalline vs. amorphous states .

Q. How can computational chemistry optimize the pharmacokinetic profile of this compound?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition .

- Metabolite Prediction : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite .

Case Study : - Piperazine derivatives with tetrazoles show moderate bioavailability (40–60%) due to high polar surface area (>80 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.